![molecular formula C9H6ClF3N2O3 B068139 N-[4-氯-2-硝基-6-(三氟甲基)苯基]乙酰胺 CAS No. 172215-95-1](/img/structure/B68139.png)
N-[4-氯-2-硝基-6-(三氟甲基)苯基]乙酰胺
描述
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to a phenyl ring, with an acetamide functional group
科学研究应用
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
Target of Action
Similar compounds have been shown to interact with peripheral sensory trigeminal nerves . These nerves are pain-sensitive and produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Related compounds have been shown to affect the cgrp pathway, which plays a crucial role in pain transmission .
Result of Action
Related compounds have been shown to cause migraine-like headaches, suggesting that this compound may have similar effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide typically involves the nitration of 4-chloro-2-(trifluoromethyl)aniline followed by acetylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The resulting nitro compound is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
化学反应分析
Types of Reactions
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, solvents like ethanol or dimethylformamide, elevated temperatures.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.
Major Products Formed
Reduction: N-[4-chloro-2-amino-6-(trifluoromethyl)phenyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-nitro-6-(trifluoromethyl)benzoic acid and acetamide.
相似化合物的比较
Similar Compounds
- N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
- N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]benzamide
- N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]methanamide
Uniqueness
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOFBQYLNVJKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441857 | |
| Record name | N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172215-95-1 | |
| Record name | N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
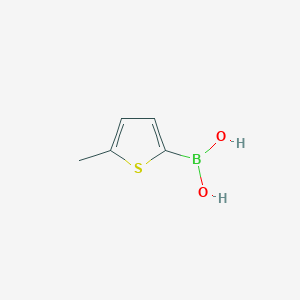
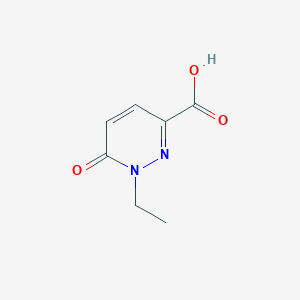
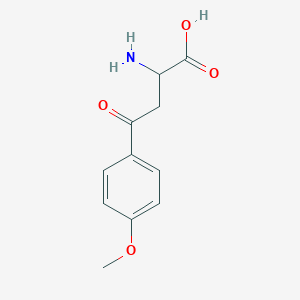
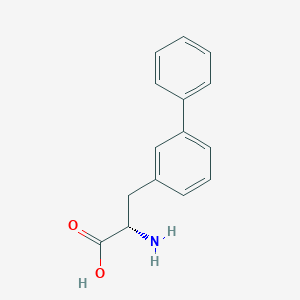

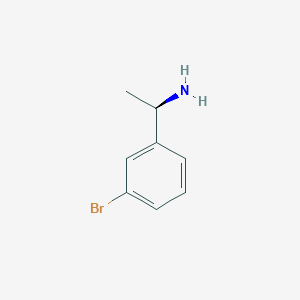

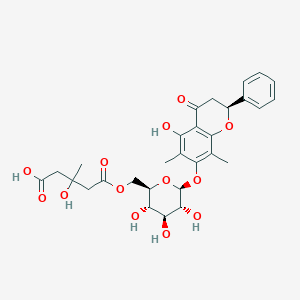
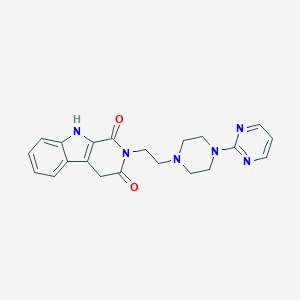
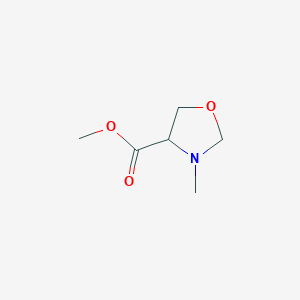
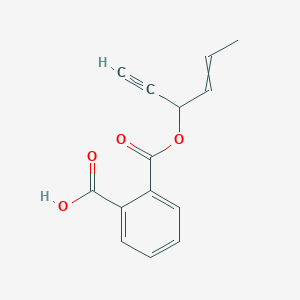
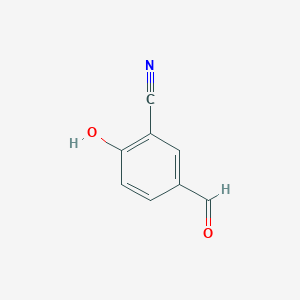
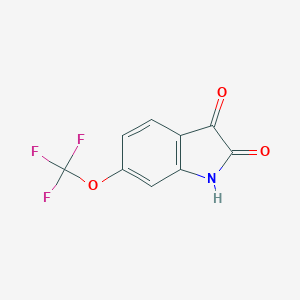
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)
